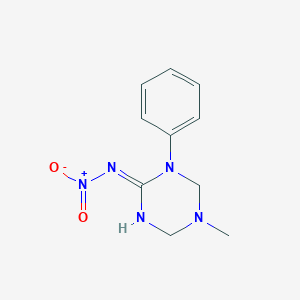![molecular formula C22H17N3O2S B5986256 2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5986256.png)
2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HMQC and has been studied extensively for its various properties and potential uses.
Wirkmechanismus
The mechanism of action of HMQC involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. HMQC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, HMQC has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and physiological effects:
HMQC has been shown to have various biochemical and physiological effects. Studies have shown that HMQC can induce apoptosis in cancer cells, leading to their death. Additionally, HMQC has been shown to have antimicrobial properties, making it effective against various microorganisms. HMQC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HMQC in lab experiments is its relatively high yield and cost-effectiveness. Additionally, HMQC has been shown to have a broad spectrum of activity, making it effective against various microorganisms. However, one of the limitations of using HMQC in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research involving HMQC. One area of research involves the development of new cancer therapies based on the properties of HMQC. Additionally, research is needed to further understand the mechanism of action of HMQC and its potential applications in other areas, such as the treatment of inflammatory diseases. Furthermore, research is needed to explore the potential toxicity of HMQC and to develop methods for reducing its toxicity while maintaining its effectiveness.
Synthesemethoden
The synthesis of HMQC involves the reaction of 2-hydroxyacetophenone with 5-methyl-2-thiophenecarboxaldehyde and 4-hydroxyquinoline-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of HMQC obtained through this method is relatively high, making it a cost-effective way of producing this compound.
Wissenschaftliche Forschungsanwendungen
HMQC has been studied extensively for its potential applications in scientific research. One of the most significant areas of research involving HMQC is in the field of cancer treatment. Studies have shown that HMQC has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, HMQC has been studied for its antimicrobial properties, with research showing that it has a broad spectrum of activity against various microorganisms.
Eigenschaften
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-14-10-11-15(28-14)13-23-25-22(27)18-12-20(17-7-3-5-9-21(17)26)24-19-8-4-2-6-16(18)19/h2-13,26H,1H3,(H,25,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYWUNLGLMGVKM-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B5986178.png)
![2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-6,7-dimethoxy-4(3H)-quinazolinone](/img/structure/B5986196.png)
![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)

![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)
![1,5-dimethyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5986293.png)
